molecular formula C13H9FN2 B7837616 3-Amino-3'-fluoro-[1,1'-biphenyl]-2-carbonitrile

3-Amino-3'-fluoro-[1,1'-biphenyl]-2-carbonitrile

Cat. No.: B7837616
M. Wt: 212.22 g/mol
InChI Key: RCTXXUJBEOZMEJ-UHFFFAOYSA-N
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Description

3-Amino-3’-fluoro-[1,1’-biphenyl]-2-carbonitrile is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of an amino group at the 3-position, a fluoro group at the 3’-position, and a carbonitrile group at the 2-position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3’-fluoro-[1,1’-biphenyl]-2-carbonitrile typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-3’-fluoro-[1,1’-biphenyl]-2-carbonitrile may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3’-fluoro-[1,1’-biphenyl]-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Nitro derivatives of the biphenyl compound.

    Reduction: Primary amines derived from the reduction of the carbonitrile group.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-3’-fluoro-[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3’-fluoro-[1,1’-biphenyl]-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluoro group can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3’-chloro-[1,1’-biphenyl]-2-carbonitrile
  • 3-Amino-3’-bromo-[1,1’-biphenyl]-2-carbonitrile
  • 3-Amino-3’-iodo-[1,1’-biphenyl]-2-carbonitrile

Uniqueness

3-Amino-3’-fluoro-[1,1’-biphenyl]-2-carbonitrile is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-amino-6-(3-fluorophenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2/c14-10-4-1-3-9(7-10)11-5-2-6-13(16)12(11)8-15/h1-7H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTXXUJBEOZMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C(=CC=C2)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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